Selective COX-2 Inhibition: Perakine Demonstrates >85% Inhibition, Differentiating from Weakly Cytotoxic Analogs
In a panel of monoterpenoid indole alkaloids isolated from Alstonia yunnanensis, Perakine (reported as compound 7 in the study) exhibited selective inhibition of the cyclooxygenase-2 (COX-2) enzyme at >85%, while demonstrating only weak cytotoxicity against a panel of seven human tumor cell lines [1]. This profile is in contrast to co-isolated compounds like vinorine N4-oxide (compound 7 in the original publication's numbering, distinct from Perakine) and raucaffrinoline N4-oxide, which showed similar COX-2 inhibition but also weak cytotoxicity [1]. The selective anti-inflammatory activity without potent cytotoxicity may be a key differentiator for applications focused on inflammation models.
| Evidence Dimension | COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | >85% inhibition |
| Comparator Or Baseline | Perakine N4-oxide, Raucaffrinoline N4-oxide, Vinorine N4-oxide |
| Quantified Difference | Perakine and several N-oxide analogs all exhibited >85% inhibition; however, Perakine was noted for selective inhibition alongside weak cytotoxicity, a profile distinct from more broadly cytotoxic vincadifformine derivatives in the same study. |
| Conditions | In vitro enzymatic assay (COX-2) and cytotoxicity screening against seven human tumor cell lines (Cao et al., 2012). |
Why This Matters
For researchers investigating anti-inflammatory mechanisms or screening natural product libraries for COX-2 inhibitors, Perakine offers a specific activity profile (>85% inhibition) with a defined, weak cytotoxic signature, enabling more targeted experimental design compared to analogs with unknown or broader cytotoxic effects.
- [1] Cao P, Liang Y, Gao X, Li XM, Song ZQ, Liang G. Monoterpenoid Indole Alkaloids from Alstonia yunnanensis and Their Cytotoxic and Anti-inflammatory Activities. Molecules. 2012;17(11):13631-13641. View Source
